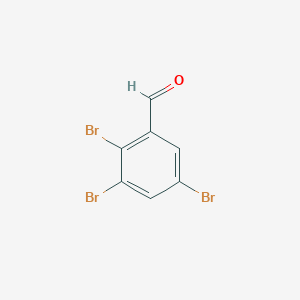
2,3,5-Tribromobenzaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2,3,5-Tribromobenzaldehyde is represented by the InChI code: 1S/C7H3Br3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H . This indicates that the compound consists of a benzaldehyde group with bromine atoms at the 2, 3, and 5 positions of the benzene ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 342.81 g/mol. The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Metal-Based Triazole Compounds
2,3,5-Tribromobenzaldehyde is used in the synthesis of Schiff base compounds, which are then coordinated with metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II). These compounds exhibit enhanced biological activities, including antioxidant, enzyme inhibition, and antimicrobial properties, upon chelation with metal ions. Computational studies on these compounds also show significant orbital involvement and bonding interactions (Sumrra et al., 2018).
Synthesis of Brominated Phenols in Algae
In the blue-green algae Calothrix brevissima, this compound has been identified as one of the brominated phenols. These phenols are synthesized by the alga when grown in a mineral medium supplemented with glucose and NaBr (Pedersen & Dasilva, 1973).
Transformation by Anaerobic Bacteria
Anaerobic bacteria can transform halogenated aromatic aldehydes like this compound. These transformations usually result in the synthesis of corresponding carboxylic acids and are accompanied by partial reduction of the aldehyde to a hydroxymethyl group. This process suggests potential environmental implications in the anaerobic transformation of halogenated aromatic aldehydes (Neilson et al., 1988).
Electrocatalysis of NADH Oxidation
Electropolymerized films of derivatives like 3,4-Dihydroxybenzaldehyde, which are structurally similar to this compound, have been used in the electrocatalysis of NADH oxidation. These films exhibit stable redox-active properties and their growth depends on various factors like the concentration of the benzaldehyde derivative, deposition potential, and pH (Pariente et al., 1994).
Synthesis of Isoindolinones
Palladium-catalyzed synthesis involving 2-Bromobenzaldehyde, which shares a bromo-substituted benzaldehyde structure with this compound, is utilized to produce 3-(alkylamino)isoindolin-1-ones. This reaction is significant in the field of heterocyclic chemistry (Cho et al., 1997).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .
Propriétés
IUPAC Name |
2,3,5-tribromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZYCTSKFLSIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





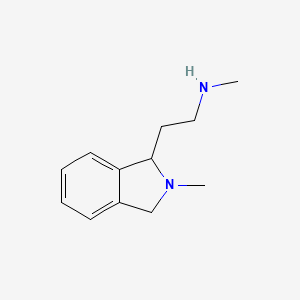

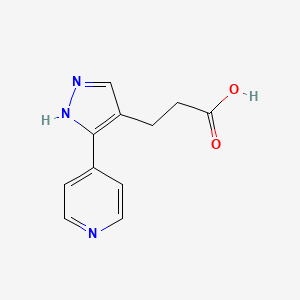
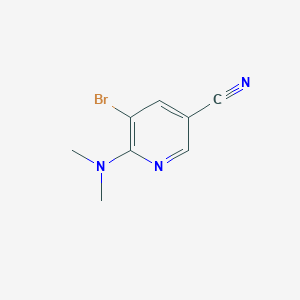

![2-{Spiro[4.5]decan-8-yl}ethan-1-amine](/img/structure/B1472456.png)
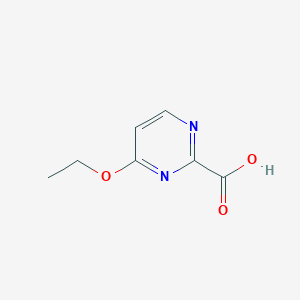
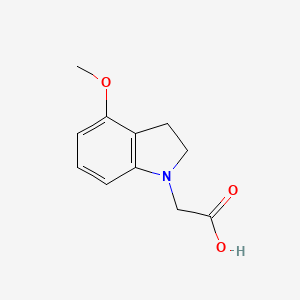
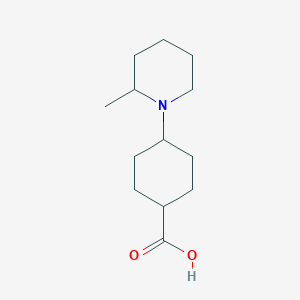
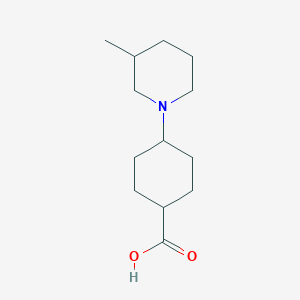
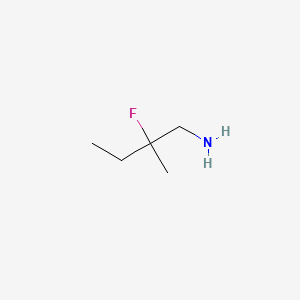
![3-(Piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472467.png)